molecular formula C14H15NO B11889105 3-(2-Methyl-1h-indol-3-yl)cyclopentanone CAS No. 6637-16-7

3-(2-Methyl-1h-indol-3-yl)cyclopentanone

Cat. No.: B11889105
CAS No.: 6637-16-7
M. Wt: 213.27 g/mol
InChI Key: QXPHPPJRWDZHOS-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-indol-3-yl)cyclopentanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a cyclopentanone ring fused to an indole moiety, with a methyl group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-indol-3-yl)cyclopentanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 2-methylphenylhydrazine and cyclopentanone. The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-indol-3-yl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield 3-(2-Methyl-1H-indol-3-yl)cyclopent-2-enone, while reduction can produce 3-(2-Methyl-1H-indol-3-yl)cyclopentanol.

Scientific Research Applications

Synthetic Methodologies

The synthesis of 3-(2-Methyl-1H-indol-3-yl)cyclopentanone has been achieved through various methods, often involving the use of Lewis acid catalysts. For instance, one study demonstrated the efficient synthesis of this compound using metal halide hydrates as catalysts in reactions involving indoles and ketones. The reaction conditions were optimized to yield good quantities of the desired product, showcasing the compound's potential as a β-indolylketone derivative .

Table 1: Synthesis Conditions for this compound

EntryCatalystSolventYield (%)
1SnCl₂·2H₂Oi-PrOH81
2AlCl₃Ethanol75
3BF₃·Et₂ODioxane66

Biological Activities

The biological activities of this compound have been explored in various contexts. Studies indicate that compounds with indole scaffolds exhibit a range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the cyclopentanone moiety enhances these effects by potentially interacting with multiple biological targets.

Case Study: Anticancer Activity

A notable case study investigated the anticancer properties of indole derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against several cancer cell lines. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in cancer therapy .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Research has indicated that indole derivatives can modulate neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression and anxiety. The compound's ability to cross the blood-brain barrier could make it a candidate for further investigation in neuropharmacology.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-indol-3-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-3-yl)cyclopentanone: Lacks the methyl group at the 2-position.

    3-(2-Methyl-1H-indol-3-yl)cyclohexanone: Features a cyclohexanone ring instead of a cyclopentanone ring.

    2-Methyl-1H-indole-3-carboxaldehyde: Contains an aldehyde group instead of a ketone.

Uniqueness

3-(2-Methyl-1H-indol-3-yl)cyclopentanone is unique due to the presence of both the indole and cyclopentanone moieties, which confer distinct chemical and biological properties. The methyl group at the 2-position of the indole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

3-(2-Methyl-1H-indol-3-yl)cyclopentanone, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H13NC_{12}H_{13}N, with a molecular weight of approximately 185.24 g/mol. The compound features an indole moiety fused to a cyclopentanone ring, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-methylindole with cyclopentanone under acidic conditions, followed by purification through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain indole derivatives showed promising activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL for MRSA strains . While specific data on this compound is limited, its structural similarity to other potent indole derivatives suggests potential antimicrobial efficacy.

Anticancer Properties

Indole compounds are well-documented for their anticancer properties. Research indicates that indole derivatives can induce apoptosis in cancer cells via various mechanisms, including caspase activation and cell cycle arrest . For example, compounds similar to this compound have shown cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 2.43 to 7.84 μM . This suggests that the compound may also possess anticancer activity worth exploring.

The biological mechanisms underlying the activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : Indole derivatives often inhibit enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The compound may modulate receptors linked to cell proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Indole derivatives showed significant activity against S. aureus (MIC 1 μg/mL).
Cytotoxicity Indole derivatives exhibited IC50 values between 2.43–7.84 μM against MDA-MB-231 cells .
Apoptosis Induction Compounds induced morphological changes and enhanced caspase-3 activity in cancer cells .

Properties

CAS No.

6637-16-7

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-(2-methyl-1H-indol-3-yl)cyclopentan-1-one

InChI

InChI=1S/C14H15NO/c1-9-14(10-6-7-11(16)8-10)12-4-2-3-5-13(12)15-9/h2-5,10,15H,6-8H2,1H3

InChI Key

QXPHPPJRWDZHOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3CCC(=O)C3

Origin of Product

United States

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